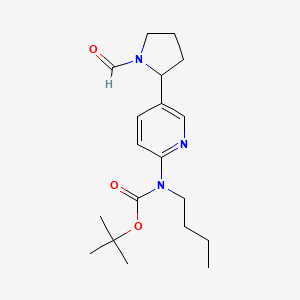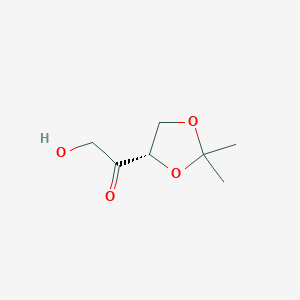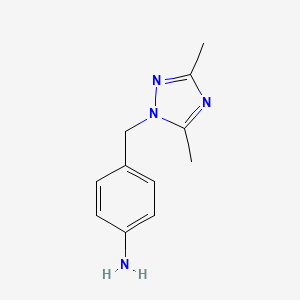
4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)aniline is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a triazole ring substituted with two methyl groups at positions 3 and 5, and an aniline group attached via a methylene bridge. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with an appropriate dicarbonyl compound, followed by cyclization.
Substitution with Methyl Groups: The triazole ring is then methylated at positions 3 and 5 using methylating agents such as methyl iodide in the presence of a base.
Attachment of the Aniline Group: The final step involves the reaction of the methylated triazole with aniline in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring or the aniline group.
Reduction: Reduced forms of the triazole ring or the aniline group.
Substitution: Substituted derivatives at the aniline group.
科学的研究の応用
4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)aniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The compound may inhibit enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding modes and interactions with target proteins are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
3,5-Dimethyl-1H-1,2,4-triazole: A simpler triazole derivative without the aniline group.
4-(1H-1,2,4-Triazol-1-ylmethyl)aniline: Similar structure but without the methyl groups on the triazole ring.
1,2,4-Triazole: The parent compound of the triazole family.
Uniqueness
4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)aniline is unique due to the presence of both the dimethyl-substituted triazole ring and the aniline group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H14N4 |
|---|---|
分子量 |
202.26 g/mol |
IUPAC名 |
4-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]aniline |
InChI |
InChI=1S/C11H14N4/c1-8-13-9(2)15(14-8)7-10-3-5-11(12)6-4-10/h3-6H,7,12H2,1-2H3 |
InChIキー |
BPEFDVRUPWOZSG-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=N1)C)CC2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


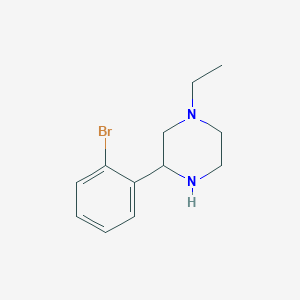





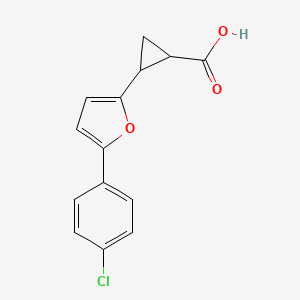
![N,N'-([2,2'-Bipyridine]-6,6'-diyl)dihexanamide](/img/structure/B15059641.png)
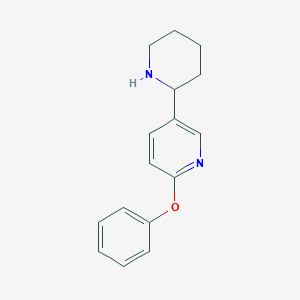
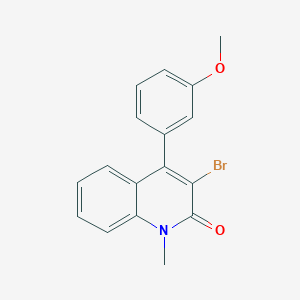
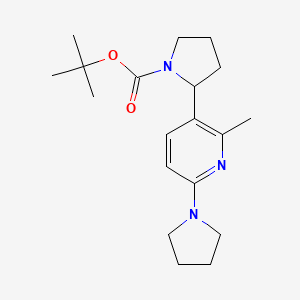
![1-Allyl-5-bromo-1H-benzo[d][1,2,3]triazole](/img/structure/B15059661.png)
